![molecular formula C11H8ClNO2 B1361436 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione CAS No. 52845-68-8](/img/structure/B1361436.png)
1-(3-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione
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Description
1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2,5-dione, commonly referred to as CMPD, is an organic compound used in a variety of scientific and industrial applications. CMPD has been found to have a wide range of properties, such as being an antioxidant, a UV absorber, and a corrosion inhibitor. In addition to its applications in industry, CMPD has been used in scientific research for its ability to interact with biological systems. CMPD has been used to study the mechanisms of action of various drugs, as well as to identify new drugs and therapeutic agents.
Scientific Research Applications
Corrosion Inhibition
- Application in Corrosion Inhibition: 1H-pyrrole-2,5-dione derivatives, including variations similar to 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione, are found to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. These inhibitors exhibit increased efficiency with concentration and are predominantly chemisorbed on the steel surface (Zarrouk et al., 2015).
Inhibition of Glycolic Acid Oxidase
- Inhibition of Glycolic Acid Oxidase: Derivatives of 1H-pyrrole-2,5-dione, such as 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione, have been studied as inhibitors of glycolic acid oxidase. These compounds are found to be potent, competitive inhibitors, with the presence of large lipophilic substituents enhancing their efficacy (Rooney et al., 1983).
Photoluminescent Materials
- Use in Photoluminescent Materials: Certain derivatives of 1H-pyrrole-2,5-dione have been used in the synthesis of highly luminescent polymers. These materials exhibit strong fluorescence and are soluble in common organic solvents, making them suitable for applications in optoelectronics (Zhang & Tieke, 2008).
Synthesis of β- and γ-Amino Acids
- Synthesis of Amino Acids: 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione has been used in the efficient one-pot synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid, which are valuable in peptide synthesis (Cal et al., 2012).
Polymer Synthesis
- Polymer Synthesis: Derivatives of 1H-pyrrole-2,5-dione have been used in the synthesis of various polymers, contributing to their unique properties such as color, solubility, and photophysical characteristics (Beyerlein & Tieke, 2000).
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(13)15/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEWOPDHALLILR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=CC2=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351696 |
Source
|
Record name | 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
52845-68-8 |
Source
|
Record name | 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-CHLORO-PARA-TOLYL)-MALEIMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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